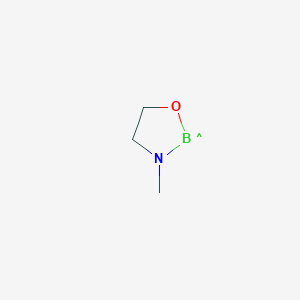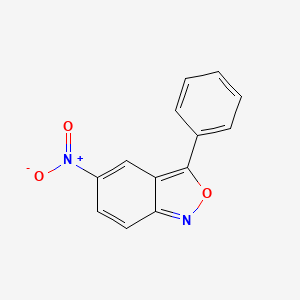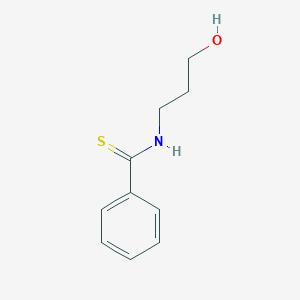
N-(3-Hydroxypropyl)benzenecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)benzenecarbothioamide is an organic compound with the molecular formula C10H13NOS It is a derivative of benzenecarbothioamide, where a 3-hydroxypropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol replaces the chlorine atom, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)benzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of N-(3-oxopropyl)benzenecarbothioamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(3-Hydroxypropyl)benzenecarbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)benzenecarbothioamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also interact with cellular pathways, modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzenecarbothioamide: The parent compound without the 3-hydroxypropyl group.
N-(2-Hydroxyethyl)benzenecarbothioamide: A similar compound with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group.
N-(3-Hydroxypropyl)benzamide: A similar compound where the sulfur atom is replaced with an oxygen atom.
Uniqueness
N-(3-Hydroxypropyl)benzenecarbothioamide is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
36926-17-7 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)benzenecarbothioamide |
InChI |
InChI=1S/C10H13NOS/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) |
InChI Key |
QYKUTNDBELJCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


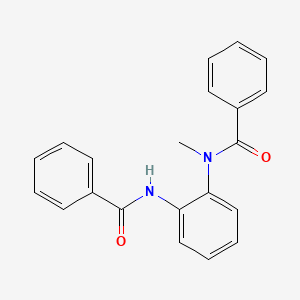

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
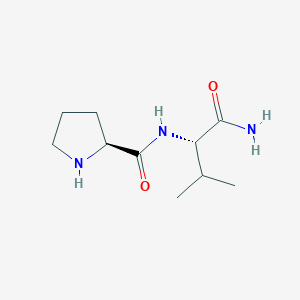

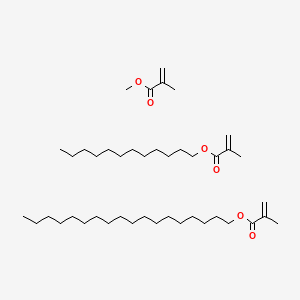



![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
